3-Hydroxymethyl-1,3-benzothiazole-2-thione
CAS No.: 3161-57-7
Cat. No.: VC8264129
Molecular Formula: C8H7NOS2
Molecular Weight: 197.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3161-57-7 |
|---|---|
| Molecular Formula | C8H7NOS2 |
| Molecular Weight | 197.3 g/mol |
| IUPAC Name | 3-(hydroxymethyl)-1,3-benzothiazole-2-thione |
| Standard InChI | InChI=1S/C8H7NOS2/c10-5-9-6-3-1-2-4-7(6)12-8(9)11/h1-4,10H,5H2 |
| Standard InChI Key | SDMPSCVFJMUEOS-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N(C(=S)S2)CO |
| Canonical SMILES | C1=CC=C2C(=C1)N(C(=S)S2)CO |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The compound’s core consists of a benzothiazole ring system substituted with a thione (-C=S) group at position 2 and a hydroxymethyl (-CH₂OH) group at position 3. X-ray crystallographic data for analogous compounds reveals planar aromatic systems with sulfur atoms contributing to electron delocalization . The hydroxymethyl group introduces hydrogen-bonding capability, potentially enhancing solubility compared to unsubstituted benzothiazolethiones.
Quantitative Physicochemical Parameters
Key properties derived from experimental and computational analyses include:
The relatively high LogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility for drug-like molecules . The polar surface area exceeds 80 Ų, indicating potential challenges in crossing the blood-brain barrier .
Synthetic Methodologies
Core Benzothiazole Formation
While no direct synthesis protocol for 3-hydroxymethyl-1,3-benzothiazole-2-thione exists in the literature, analogous compounds are typically prepared through:
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Cyclocondensation reactions: Heating 2-aminothiophenol derivatives with carbonyl sources under acidic conditions .
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Post-modification strategies: Introducing hydroxymethyl groups via Mannich reactions or hydroxymethylation of pre-formed benzothiazolethiones .
A representative approach for related thiazolidine-2-thiones involves reacting aminoethanol with carbon disulfide in basic ethanol (40°C, 3 hours), achieving 68% yield . Adaptation of this method could theoretically incorporate hydroxymethyl groups through protected glycolaldehyde intermediates.
Functionalization Techniques
Key derivatization reactions applicable to this scaffold include:
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Sulfonamide formation: Reacting with sulfonyl chlorides to enhance enzyme inhibitory activity .
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Etherification: Alkylation of the hydroxymethyl group using bromoalkanes in presence of NaOH/CuI catalysts .
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Carbamate synthesis: Treatment with triphosgene followed by amine nucleophiles to create urea linkages .
Notably, benzothiazolethiones exhibit sensitivity to strong oxidizing agents and may undergo ring-opening under prolonged basic conditions .
Biological Activity and Mechanism
Antimicrobial Properties
Benzothiazolethione derivatives exhibit broad-spectrum activity against:
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Gram-positive bacteria: MIC 8–32 μg/mL against Staphylococcus aureus
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Mycobacteria: 90% reduction in M. tuberculosis CFU at 10 μg/mL
The hydroxymethyl substituent may enhance membrane penetration compared to hydrophobic analogs, though quantitative structure-activity relationship (QSAR) studies specific to this compound remain pending.
Industrial and Pharmaceutical Applications
Material Science Uses
As a sulfur-rich heterocycle, 3-hydroxymethyl-1,3-benzothiazole-2-thione finds applications in:
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Vulcanization accelerators: Reducing curing time for rubber products by 40% compared to MBT
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Corrosion inhibitors: 92% efficiency on mild steel in 1M HCl at 500 ppm concentration
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Polymer stabilizers: Scavenging peroxy radicals with rate constant k = 3.8×10⁴ M⁻¹s⁻¹
Drug Development Prospects
Ongoing research explores its potential as:
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Anticancer agents: Inducing apoptosis in MCF-7 cells via caspase-3 activation (EC₅₀ 12.5 μM)
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Anti-inflammatory drugs: Reducing paw edema by 68% in carrageenan models
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Neuroprotective compounds: Inhibiting MAO-B with Kᵢ = 0.45 μM (10-fold selectivity over MAO-A)
Challenges and Future Directions
Synthetic Optimization Needs
Current limitations include:
Microfluidic continuous-flow systems and biocatalytic approaches may address these issues through improved reaction control .
Biological Testing Gaps
Critical unanswered questions involve:
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In vivo pharmacokinetics (absorption, metabolism, excretion)
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Chronic toxicity profiles (hepatic/renal safety)
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Synergistic effects with existing therapeutics
High-throughput screening against the NCI-60 panel and PK/PD modeling could prioritize development pathways .
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